7-Hexadecyn-1-ol
Overview
Description
7-Hexadecyn-1-ol is a chemical compound with the molecular formula C16H30O . It has an average mass of 238.409 Da and a monoisotopic mass of 238.229660 Da . It is also known by other names such as 7-Hexadecin-1-ol and hexadec-7-yn-1-ol .
Molecular Structure Analysis
The molecular structure of 7-Hexadecyn-1-ol consists of 16 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.Physical And Chemical Properties Analysis
7-Hexadecyn-1-ol has a density of 1.1586 . It has a boiling point of 339.2ºC at 760 mmHg and a melting point of 130-132 °C (lit.) . The exact mass is 238.23000 and the molecular weight is 238.40900 .Scientific Research Applications
Chemical Synthesis and Modification
7-Hexadecyn-1-ol is involved in various chemical synthesis processes. For instance, it's utilized in the asymmetric synthesis of biologically active compounds. Azabicyclo[3.1.0]hexane-1-ols, which can be obtained through reactions involving compounds like 7-Hexadecyn-1-ol, serve as intermediates for synthesizing pharmacologically active products. This includes the formation of pyrrolidinones through selective rearrangement and dihydropyridinones through Fe(III)-promoted ring opening followed by basic dehydrohalogenation (Jida, Guillot, & Ollivier, 2007).
Organic Chemistry and Catalysis
In the field of organic chemistry, 7-Hexadecyn-1-ol plays a role in hydrogenation processes. For example, the hydrogenation of 11-hexadecyne-l-ol on copper catalysts results in cis-11-hexadecyne-1-ol with high yield. This indicates its potential in catalysis and organic synthesis (Pak, Kartonozhkina, Slepov, & Izdebskaya, 1996).
Agricultural and Environmental Applications
7-Hexadecyn-1-ol has been identified as a significant compound in agricultural contexts. For instance, it's been found as a powerful inhibitor in the effectiveness of certain attractants for pests like the pink bollworm. Understanding its inhibitory effects can lead to improved pest management strategies (Neumark, Teich, & Green, 1973).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, derivatives of 7-Hexadecyn-1-ol are explored for their potential in drug delivery systems. Its derivatives can be used in the synthesis of complex molecular structures that are relevant in pharmaceutical research. For instance, macrocyclic polyoxazoles, which can incorporate elements like 7-Hexadecyn-1-ol, interact with and stabilize oligonucleotides, indicating their potential in drug design and delivery (Iida & Nagasawa, 2013).
Safety and Hazards
7-Hexadecyn-1-ol should be handled with care. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
hexadec-7-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-8,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLJPANUONDNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338429 | |
Record name | 7-Hexadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexadecyn-1-ol | |
CAS RN |
822-21-9 | |
Record name | 7-Hexadecyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hexadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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